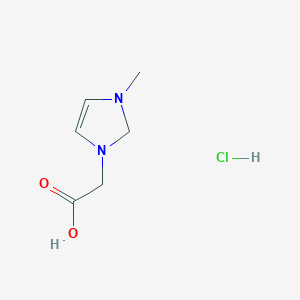

1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

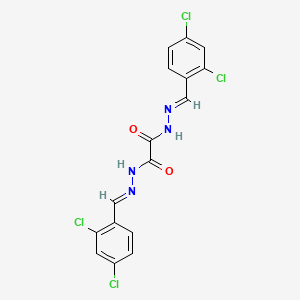

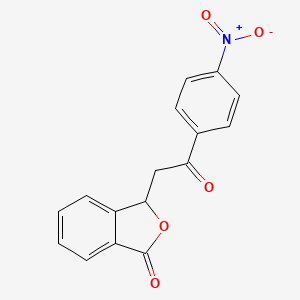

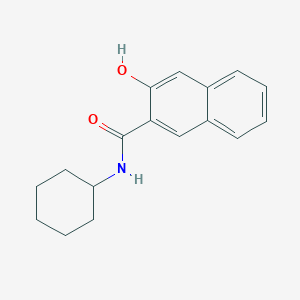

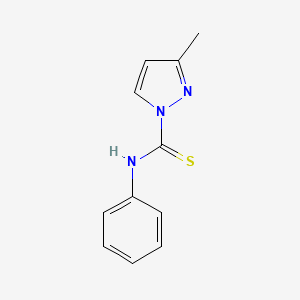

1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride, also known as 1-Carboxymethyl-3-methylimidazolium chloride, is a chemical compound with the molecular formula C6H9ClN2O2 . It is often used in the form of a solid and is typically stored at room temperature .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 176.6 . It is typically in the form of a solid and is stored at room temperature .Safety and Hazards

This compound has several safety and hazard statements associated with it. It is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

作用機序

Target of Action

The primary target of 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride, also known as Carboxymethylcellulose (CMC), is the surface of corneal epithelial cells . It binds to these cells via its glucopyranose subunits, which interact with glucose receptors GLUT-1 .

Mode of Action

CMC interacts with its targets by binding to the surface of corneal epithelial cells. This interaction is facilitated by the glucopyranose subunits of CMC, which bind to glucose receptors GLUT-1 . The residence time of CMC bound to corneal cells is approximately 2 hours .

Biochemical Pathways

The repeating units are connected by β-1,4-glycosidic bonds .

Pharmacokinetics

It is hygroscopic and dissolves well in either hot or cold water, forming a viscous solution .

Result of Action

CMC exhibits protective actions on the ocular surface in various applications. It mediates cytoprotective effects on the ocular surface when applied prior to contact lenses and reduces the incidence of epithelial defects during LASIK .

Action Environment

The action environment of CMC can influence its action, efficacy, and stability. For instance, CMC is commonly used as a viscosity modifier or thickener, and to stabilize emulsions in various products, both food and non-food-related . Its functional properties depend on the degree of substitution of the cellulose structure, as well as the chain length of the cellulose backbone structure and the degree of clustering of the carboxymethyl substituents .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride involves the reaction of 3-methylimidazolium chloride with chloroacetic acid in the presence of a base to form the desired product.", "Starting Materials": [ "3-methylimidazolium chloride", "Chloroacetic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add chloroacetic acid to a solution of 3-methylimidazolium chloride in water", "Add a base (e.g. sodium hydroxide) to the solution to adjust the pH to around 8-9", "Heat the solution to around 60-70°C and stir for several hours", "Cool the solution and adjust the pH to around 2-3 using hydrochloric acid", "Filter the resulting precipitate and wash with water", "Dry the product under vacuum to obtain 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride as a white solid" ] } | |

CAS番号 |

700370-07-6 |

分子式 |

C6H11ClN2O2 |

分子量 |

178.62 |

IUPAC名 |

2-(3-methyl-2H-imidazol-1-yl)acetic acid;hydrochloride |

InChI |

InChI=1S/C6H10N2O2.ClH/c1-7-2-3-8(5-7)4-6(9)10;/h2-3H,4-5H2,1H3,(H,9,10);1H |

InChIキー |

WBOALDSUMSMSCQ-UHFFFAOYSA-N |

SMILES |

CN1CN(C=C1)CC(=O)O.Cl |

正規SMILES |

CN1CN(C=C1)CC(=O)O.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-Bromo-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide](/img/structure/B1659925.png)

![(Bicyclo[2.2.1]hept-5-en-2-yl)(2,6-dimethylmorpholin-4-yl)methanone](/img/structure/B1659928.png)